5-(4-Isopropoxyphenyl)thiazol-2-amine
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Overview
Description
5-(4-Isopropoxyphenyl)thiazol-2-amine is a heterocyclic organic compound with the molecular formula C12H14N2OS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 4-isopropoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Isopropoxyphenyl)thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its potential anticancer activity may be due to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
- Dabrafenib
- Dasatinib
- Patellamide A
- Ixabepilone
- Epothilone
Uniqueness
5-(4-Isopropoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its isopropoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)15-10-5-3-9(4-6-10)11-7-14-12(13)16-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
NJFDBXBPZGQHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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